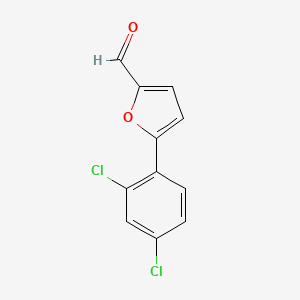
5-(2,4-Diclorofenil)-2-furaldehído
Descripción general
Descripción
5-(2,4-Dichlorophenyl)-2-furaldehyde, also known as 5-DCF, is an important compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 222.12 g/mol. 5-DCF is widely used in research due to its unique properties and its ability to act as a synthetic intermediate in the synthesis of various compounds. In
Aplicaciones Científicas De Investigación
Medicina: Desarrollo de Agentes Antileishmaniales y Antimaláricos
El compuesto se ha explorado por su potencial para crear derivados con actividades antileishmaniales y antimaláricas significativas. La investigación indica que ciertos derivados de pirazol sintetizados a partir de este compuesto exhiben una actividad superior en comparación con los medicamentos estándar, ofreciendo una vía prometedora para el desarrollo de nuevos tratamientos para estas enfermedades .
Agricultura: Formulación de Herbicidas
En la agricultura, los derivados del 5-(2,4-Diclorofenil)-2-furaldehído están siendo estudiados para su uso en formulaciones de herbicidas. Estos compuestos pueden interrumpir las respuestas hormonales de las plantas, lo que lleva al desarrollo de soluciones de control de malezas más efectivas .
Ciencia de Materiales: Síntesis de Materiales Avanzados
El compuesto sirve como precursor en la síntesis de materiales con propiedades específicas, como una mayor estabilidad térmica o características electrónicas únicas. Esto es crucial en la creación de materiales avanzados para diversas aplicaciones industriales .
Ciencia Ambiental: Tratamiento de Agua
Los derivados del this compound están siendo investigados por su eficacia en los procesos de tratamiento de agua. Podrían desempeñar un papel en la degradación de contaminantes ambientales, contribuyendo a recursos de agua más limpios .
Química Analítica: Análisis Químico
En química analítica, este compuesto y sus derivados se utilizan como materiales de referencia o reactivos en el análisis cualitativo y cuantitativo de sustancias químicas, lo que ayuda en el desarrollo de nuevos métodos analíticos .
Bioquímica: Estudios de Inhibición Enzimática
El compuesto se utiliza en bioquímica para estudiar la inhibición enzimática, lo cual es fundamental para comprender las vías metabólicas y diseñar medicamentos que se dirijan a enzimas específicas .
Safety and Hazards
According to the safety data sheet, “5-(2,4-Dichlorophenyl)-2-furaldehyde” is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to avoid dust formation and breathing vapors, mist, or gas .
Mecanismo De Acción
Target of Action
cruzi .
Mode of Action
It’s suggested that similar compounds may act on the active site of certain receptors, establishing a stable complex with the target .
Biochemical Pathways
Related compounds have been found to affect various pathways, leading to downstream effects .
Pharmacokinetics
A related compound was found to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
Related compounds have shown effectiveness against certain forms of parasites .
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .
Análisis Bioquímico
Biochemical Properties
5-(2,4-Dichlorophenyl)-2-furaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 5-(2,4-Dichlorophenyl)-2-furaldehyde and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of a stable enzyme-substrate complex. This interaction can result in the inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of 5-(2,4-Dichlorophenyl)-2-furaldehyde on cellular processes are diverse and can vary depending on the type of cell and the concentration of the compoundFor instance, 5-(2,4-Dichlorophenyl)-2-furaldehyde can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-(2,4-Dichlorophenyl)-2-furaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For example, 5-(2,4-Dichlorophenyl)-2-furaldehyde can inhibit the activity of certain enzymes by forming a covalent bond with the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-(2,4-Dichlorophenyl)-2-furaldehyde can change over time in laboratory settings, depending on factors such as the stability and degradation of the compound. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, resulting in a decrease in its biological activity . In vivo studies have also demonstrated that the long-term effects of 5-(2,4-Dichlorophenyl)-2-furaldehyde on cellular function can vary, with some studies reporting sustained effects on gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-(2,4-Dichlorophenyl)-2-furaldehyde in animal models are dose-dependent, with different dosages resulting in varying biological outcomes. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 5-(2,4-Dichlorophenyl)-2-furaldehyde can induce toxic effects, such as oxidative stress and cellular damage . These toxic effects are often associated with the accumulation of reactive oxygen species and the disruption of cellular homeostasis .
Metabolic Pathways
5-(2,4-Dichlorophenyl)-2-furaldehyde is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites . The primary metabolic pathway involves the oxidation of the aldehyde group to form a carboxylic acid derivative, which can then be further metabolized by other enzymes . Additionally, 5-(2,4-Dichlorophenyl)-2-furaldehyde can interact with cofactors such as NADH and FAD, which play a role in its metabolic transformation .
Transport and Distribution
The transport and distribution of 5-(2,4-Dichlorophenyl)-2-furaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, 5-(2,4-Dichlorophenyl)-2-furaldehyde can bind to intracellular proteins, such as albumin, which can affect its distribution and localization . The accumulation of this compound in specific cellular compartments can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 5-(2,4-Dichlorophenyl)-2-furaldehyde is an important factor in determining its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 5-(2,4-Dichlorophenyl)-2-furaldehyde to specific organelles can be mediated by post-translational modifications, such as phosphorylation or acetylation, which can influence its localization and activity . Additionally, the presence of specific targeting signals within the compound’s structure can direct it to particular subcellular compartments, where it can exert its biological effects.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWLFKNQYWFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350162 | |
| Record name | 5-(2,4-dichlorophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56300-69-7 | |
| Record name | 5-(2,4-dichlorophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)

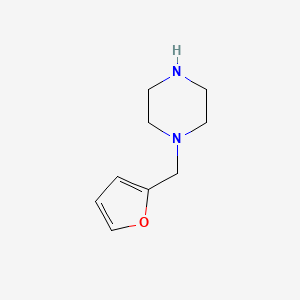
![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)

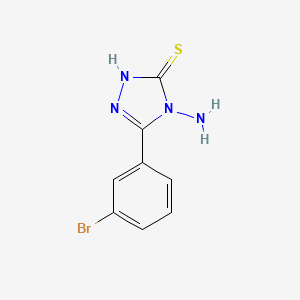
![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)
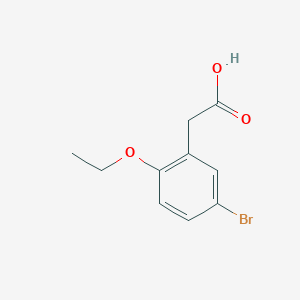
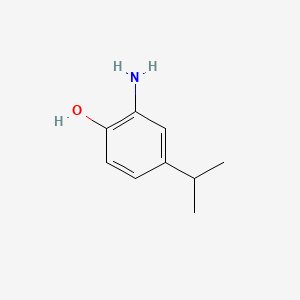
![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)
![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)
